BenchChemオンラインストアへようこそ!

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Lipophilicity DHP esters Membrane permeability

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (CAS 478259-01-7) is a synthetic 1,4-dihydropyridine (DHP) derivative that belongs to a compound class historically explored for calcium channel modulation and more recently for P-glycoprotein (P-gp) inhibition. The molecule is distinguished by a benzyl ester at the 3‑position and an acetyl substituent at the 5‑position, while the 4‑position bears a 4‑fluorophenyl group.

Molecular Formula C23H22FNO3
Molecular Weight 379.431
CAS No. 478259-01-7
Cat. No. B2894724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
CAS478259-01-7
Molecular FormulaC23H22FNO3
Molecular Weight379.431
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)F)C(=O)C
InChIInChI=1S/C23H22FNO3/c1-14-20(16(3)26)22(18-9-11-19(24)12-10-18)21(15(2)25-14)23(27)28-13-17-7-5-4-6-8-17/h4-12,22,25H,13H2,1-3H3
InChIKeyRKHFVNGOTJXVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate – Procurement-Relevant Identity and Core Characteristics


Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate (CAS 478259-01-7) is a synthetic 1,4-dihydropyridine (DHP) derivative that belongs to a compound class historically explored for calcium channel modulation and more recently for P-glycoprotein (P-gp) inhibition. [1] The molecule is distinguished by a benzyl ester at the 3‑position and an acetyl substituent at the 5‑position, while the 4‑position bears a 4‑fluorophenyl group. These structural features differ markedly from the prototypical 3,5‑dicarboxylate DHPs (e.g., nifedipine analogs) and from common N‑benzyl DHPs used as P‑gp inhibitors. [2] The combination of a 5‑acetyl group and a 3‑benzyl ester creates a unique pharmacophoric profile that cannot be reproduced by simple ester interchange or phenyl‑ring halogen replacement. [2]

Why Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate Cannot Be Interchanged with Generic 1,4-Dihydropyridine Analogs


Within the 1,4‑dihydropyridine scaffold, both the ester type at C3 and the functionality at C5 exert profound influence on lipophilicity, hydrogen‑bond donor/acceptor capacity, and biological target engagement. [1] Replacement of the benzyl ester with a methyl, ethyl, or free‑acid group alters the molecular logP by >1 log unit, which directly impacts membrane permeability and P‑gp substrate recognition. [1] Similarly, the 5‑acetyl group provides a hydrogen‑bond acceptor and a potential electrophilic site for further derivatization, features absent in the common 3,5‑dicarboxylate DHPs. [2] These structural differences mean that in‑class compounds cannot be substituted without altering the pharmacokinetic, pharmacodynamic, or synthetic‑utility profile. The quantitative evidence below substantiates the points of differentiation that matter most for scientific selection and procurement.

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate: Quantitative Comparability Evidence for Procurement Decision-Making


Lipophilicity (logP) Differentiation Between Benzyl Ester and Closest 3‑Position Variants

The benzyl ester exhibits a predicted logP of 4.91 (ZINC), which is substantially higher than that of the corresponding free carboxylic acid (predicted logP ≈ 2.8) and the ethyl ester (predicted logP ≈ 3.9). [1] This >1‑log‑unit difference translates into markedly different membrane‑partitioning behavior. [1]

Lipophilicity DHP esters Membrane permeability

Topological Polar Surface Area (tPSA) as a Discriminator of Passive Permeability

The target compound has a calculated tPSA of 50 Ų, placing it in an optimal range for oral bioavailability and BBB penetration. [1] In contrast, the free acid analog carries a tPSA of approximately 66 Ų due to the carboxylic acid group, which reduces passive transcellular permeability. [1]

tPSA Membrane permeability DHP derivatives

Hydrogen‑Bond Donor Count Identifies Unique Solubility/ Permeability Trade‑Off

The compound possesses a single hydrogen‑bond donor (the NH of the DHP ring), whereas the free acid possesses two (NH + COOH). [1] This reduction in HBD count lowers crystal‑lattice energy, potentially improving aqueous solubility relative to the free acid while maintaining sufficient permeability. [1]

Hydrogen bonding Drug‑likeness Physicochemical profiling

Rotatable Bond Count as a Selectivity/ Entropy Determinant

The benzyl ester introduces additional rotatable bonds (4 for the target) compared with the ethyl ester (3 rotatable bonds). [1] Increased flexibility can lead to greater entropic penalty upon binding but may also allow better adaptation to protein pockets. [1]

Conformational flexibility Drug design Entropy

5‑Acetyl Group Confers Unique Reactivity Compared to 5‑Carboxylate DHPs

The 5‑acetyl substituent provides an electrophilic carbonyl that can participate in Claisen condensations, aldol reactions, and enamine formation, whereas the more common 5‑carboxylate DHPs are less reactive under mild conditions. [1] Although direct comparative reaction yields for the target compound are not published, the 5‑acetyl-1,4-dihydropyridine scaffold has been exploited for late‑stage diversification in analogous series. [1]

Synthetic versatility Derivatization Electrophilicity

Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate – Ideal Application Scenarios Based on Comparative Evidence


CNS‑Targeted Probe Design Requiring Balanced Lipophilicity

The compound’s logP of 4.91 and tPSA of 50 Ų place it in the favorable range for blood‑brain barrier penetration. [1] For CNS‑targeted PET tracer or fluorescent probe development, the benzyl ester offers superior lipophilicity compared to the ethyl ester or free acid, as supported by the quantitative logP and tPSA differences documented in Section 3. [1]

Late‑Stage Functionalization by Enolate Chemistry

The 5‑acetyl group’s lower α‑proton pKa (≈ 20) compared with 5‑carboxylate DHPs enables regioselective enolate formation under milder basic conditions, facilitating aldol, Mannich, or Michael additions. [2] This makes the compound a valuable building block for diversity‑oriented synthesis where 5‑position derivatization is required. [2]

P‑Glycoprotein Substrate/Inhibitor Structure‑Activity Relationship (SAR) Studies

Although direct P‑gp inhibition data for this compound are not yet available, the N‑benzyl DHP SAR described by Baumert et al. indicates that ester type significantly influences P‑gp modulation. [2] The benzyl ester and 5‑acetyl combination presents a distinct chemotype for SAR expansion, offering a defined structural probe that is not redundant with existing 3,5‑dicarboxylate or N‑benzyl DHPs. [2]

Quote Request

Request a Quote for Benzyl 5-acetyl-4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.